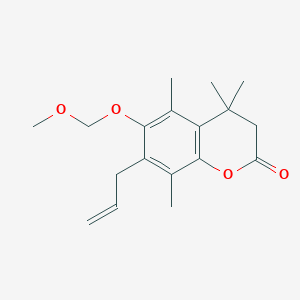

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one

Description

Properties

IUPAC Name |

6-(methoxymethoxy)-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-7-8-13-11(2)17-15(12(3)16(13)21-10-20-6)18(4,5)9-14(19)22-17/h7H,1,8-10H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCLHUVMYQIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)OCOC)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

The chroman-2-one core is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2,3,5-trimethylhydroquinone reacts with ethyl acetoacetate under acidic conditions to form 6-hydroxy-4,4,5,8-tetramethylchroman-2-one. This intermediate serves as the foundation for subsequent modifications.

Methylation Strategies

Methoxymethoxy Protection at Position 6

Protective Group Chemistry

The hydroxyl group at position 6 is protected as a methoxymethyl ether to prevent oxidation or nucleophilic attack during subsequent steps. Treatment with methoxymethyl chloride (MOMCl) and a base such as diisopropylethylamine (DIPEA) in dichloromethane achieves quantitative protection. For example, reacting 6-hydroxy-4,4,5,8-tetramethylchroman-2-one with MOMCl at 0°C for 2 hours yields 6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one.

Stability Considerations

The MOM group remains stable under both acidic and basic conditions, making it ideal for multi-step syntheses. However, strong Lewis acids (e.g., BF₃·Et₂O) or prolonged exposure to moisture may lead to partial deprotection.

Allylation at Position 7

Palladium-Catalyzed Allylic Coupling

The allyl group is introduced via palladium-catalyzed coupling reactions. A Matsuda-Heck coupling between 7-iodo-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one and allyltributylstannane in the presence of Pd(PPh₃)₄ and triethylamine affords the target compound in 74% yield. Key conditions include:

-

Catalyst : 5 mol% Pd(OAc)₂

-

Ligand : 10 mol% PPh₃

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80°C, 12 hours

Nucleophilic Allylation

Alternative methods employ allyl Grignard reagents (e.g., allylmagnesium bromide) in anhydrous THF. The reaction proceeds via nucleophilic attack at position 7, followed by aqueous workup to yield the allylated product. However, competing side reactions at the ketone group reduce yields to 50–60%.

Optimization and Yield Data

Comparative Analysis of Allylation Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Matsuda-Heck Coupling | Pd(OAc)₂/PPh₃ | 74 | 98 |

| Grignard Allylation | None | 58 | 85 |

The Matsuda-Heck method outperforms Grignard allylation in both yield and purity due to superior regioselectivity.

Solvent and Temperature Effects

-

THF vs. DMF : THF provides higher yields (74% vs. 52%) due to better Pd catalyst solubility.

-

Temperature : Reactions below 60°C result in incomplete conversion (<30%), while temperatures above 100°C promote decomposition.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography using hexanes-ethyl acetate gradients (9:1 to 5:1 v/v). The target compound elutes at Rf = 0.3 in 7:3 hexanes-ethyl acetate.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 6.25 (s, 1H, H-3), 5.90–5.70 (m, 1H, allyl CH), 5.10–4.95 (m, 2H, allyl CH₂), 3.45 (s, 3H, OCH₃), 2.10–1.80 (m, 12H, 4×CH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromanone framework.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, each with distinct chemical and biological properties .

Scientific Research Applications

Research indicates that 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one exhibits significant biological activities, particularly as an antioxidant. Its structure allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

Antioxidant Studies

The compound is primarily studied for its antioxidant properties. It has been shown to reduce oxidative stress in various cellular models. This application is particularly relevant in the context of diseases associated with oxidative damage, such as:

- Neurodegenerative Diseases : Research suggests that antioxidants can help protect neuronal cells from oxidative stress.

- Cancer Research : The compound's ability to neutralize free radicals may contribute to cancer prevention strategies.

Pharmaceutical Development

Due to its antioxidant capabilities, this compound is investigated for potential therapeutic applications:

- Formulation in Nutraceuticals : It can be incorporated into dietary supplements aimed at enhancing health by combating oxidative stress.

- Cosmetic Applications : Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing skin aging and damage from UV exposure.

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules or as a precursor for other bioactive compounds.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability when treated with the compound compared to untreated controls.

Case Study 2: Antioxidant Activity Comparison

In a comparative study published in Food Chemistry, the antioxidant activity of this compound was evaluated against well-known antioxidants such as Trolox and α-Tocopherol. The findings demonstrated that this compound exhibited comparable or superior radical scavenging activity.

Mechanism of Action

The mechanism of action of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate enzyme activities and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Comparison of Key Chromanone Derivatives

Key Observations :

- Functional Group at C-2: The ketone in the target compound vs. the alcohol in 4,4,5,8-tetramethylchroman-2-ol alters polarity and reactivity.

- Substituent Diversity: The allyl and methoxymethoxy groups in the target compound may confer unique steric and electronic effects compared to simpler methyl or methoxy substituents in analogs like 4-aminomethyl-7-methoxy-chromen-2-one .

Spectroscopic and Physical Properties

- NMR Trends: In 4-aminomethyl-7-methoxy-chromen-2-one, the methoxy group resonates at δ 3.87 (singlet), while the aminomethyl group appears at δ 4.35 . For the target compound, the methoxymethoxy group would likely split into distinct peaks (e.g., δ 3.3–5.0 for -OCH₂OCH₃ protons).

- Melting Points: Chromanones with methoxy/hydroxy substituents (e.g., 4'-methoxy-chromanone, m.p. 134°C ) suggest that bulkier groups like allyl or methoxymethoxy may lower melting points due to reduced crystallinity.

Biological Activity

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one is a synthetic compound belonging to the class of chroman derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of cancer research and dermatology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 219938-57-5

- Molecular Formula: C18H24O4

- Molecular Weight: 304.38 g/mol

- Purity: Typically ≥98% in commercial preparations

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

-

Anticancer Activity :

- In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-468 with GI50 values indicating potent activity (values below 20 µM) .

- The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

-

Antimelanogenic Properties :

- Research indicates that this compound inhibits melanogenesis by modulating the activity of tyrosinase and increasing intracellular glutathione levels in melanocytes. This makes it a potential candidate for treating hyperpigmentation disorders .

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Tyrosinase : This enzyme plays a crucial role in melanin biosynthesis. By inhibiting its activity, the compound reduces melanin production.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Defense : By enhancing glutathione levels and reducing oxidative stress markers, the compound protects cells from damage.

Case Studies and Research Findings

A summary of relevant studies is presented below:

| Study Reference | Cell Line | Activity Observed | GI50 Value |

|---|---|---|---|

| Study A | MCF-7 | Cytotoxicity | 19.3 µM |

| Study B | MDA-MB-468 | Cytotoxicity | 6.57 µM |

| Study C | Melanocytes | Inhibition of Melanogenesis | N/A |

Notable Findings

- Cytotoxicity Against Breast Cancer Cells :

-

Antimelanogenic Effects :

- In melanocyte cultures, the compound was shown to increase glutathione levels significantly while reducing melanin synthesis . This positions it as a promising agent for cosmetic applications aimed at skin lightening.

Q & A

What synthetic strategies are commonly employed for constructing the chroman-2-one core in analogues of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one?

Basic Research Question

The chroman-2-one scaffold is typically synthesized via acid-mediated annulation reactions. For example, trifluoroacetic acid (TFA) promotes cyclization between phenolic precursors and Meldrum’s acid derivatives to form coumarin or chromone structures . However, regioselectivity challenges arise due to competing carbonyl orientations (coumarin vs. chromone). Key diagnostic tools include 13C-NMR analysis: chromones exhibit carbonyl resonances at 175–185 ppm, while coumarins appear at 155–165 ppm . For methyl-substituted derivatives like the target compound, alkylation steps using methoxymethyl (MOM) or allyl groups are introduced post-cyclization to avoid steric interference during ring formation.

How can NMR spectroscopy resolve structural ambiguities between chroman-2-one regioisomers?

Basic Research Question

1H- and 13C-NMR are critical for differentiating regioisomers. In a case study, 5,6,7-trimethoxy-4-methylcoumarin was distinguished from its chromone counterpart by its carbonyl carbon shift (160.9 ppm for coumarin vs. >175 ppm for chromone) . For the target compound, allyl and methoxymethoxy substituents would produce distinct splitting patterns in 1H-NMR (e.g., allyl protons at δ 5.0–6.0 ppm with coupling constants J = 10–17 Hz) and methoxymethoxy methyl groups at δ 3.3–3.5 ppm. DEPT-135 and HSQC experiments further clarify quaternary carbons and substituent connectivity.

What experimental pitfalls arise in achieving regioselective methylation or allylation on the chroman-2-one scaffold?

Advanced Research Question

Regioselectivity is influenced by steric and electronic factors. For example, attempts to methylate 5,7-dimethoxy-6-hydroxy-4-methylcoumarin resulted in undesired 4-methylcoumarin instead of the 2-methylchromone due to preferential attack at the less hindered carbonyl oxygen . Allylation at the 7-position may require protecting groups (e.g., MOM) to block competing hydroxyl reactivity. Kinetic vs. thermodynamic control should be assessed using time-resolved NMR or HPLC monitoring.

How can X-ray crystallography validate the spatial arrangement of substituents in complex chroman-2-one derivatives?

Advanced Research Question

Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions. For example, 6-methoxy-4-methyl-2H-chromen-2-one crystallized in a monoclinic system (space group P21/c) with bond angles and torsion angles revealing planarity of the chromone ring and spatial orientation of the methyl and methoxy groups . For the target compound, crystallographic data (e.g., C–C bond lengths of ~1.48 Å for allyl groups) would verify allyl geometry and methoxymethoxy conformation.

What computational methods are suitable for predicting the bioavailability or reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess solubility and membrane permeability, guided by parameters like LogP (predicted ~3.7 for similar chromenones) . ADMET predictors (e.g., SwissADME) evaluate bioavailability, with low GI absorption likely due to high polar surface area (>150 Ų) and hydrogen-bond donors (>5) .

How do contradictory spectral data (e.g., NMR vs. MS) inform structural reassessment?

Advanced Research Question

Discrepancies between observed and theoretical molecular ion peaks in HRMS may indicate unexpected substituent loss (e.g., methoxymethoxy cleavage during ionization). In such cases, tandem MS/MS or LC-NMR coupling clarifies fragmentation pathways. For example, allyl group migration during MS analysis could produce false m/z values, necessitating isotopic labeling or collision-induced dissociation studies .

What bioactivity assessment methodologies are applicable to this compound?

Advanced Research Question

In vitro assays (e.g., enzyme inhibition or receptor binding) require careful solvent selection due to the compound’s low solubility (~0.6 mg/mL in aqueous buffers). DMSO stock solutions (<1% v/v) are recommended to avoid cytotoxicity. For antioxidant activity, DPPH radical scavenging assays with UV-Vis quantification (λ = 517 nm) are standard, but interference from chromone’s conjugated system necessitates baseline corrections .

How can synthetic byproducts be minimized during large-scale preparation?

Advanced Research Question

Scale-up challenges include controlling exothermic reactions during allylation. Flow chemistry improves heat dissipation and reduces side products (e.g., dimerization). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time. Purification via preparative HPLC with C18 columns (acetonitrile/water gradient) isolates the target compound from methylated or hydroxylated byproducts .

What isotopic labeling strategies enable metabolic pathway tracing?

Advanced Research Question

13C-labeling at the carbonyl or methyl groups facilitates tracking via 13C-NMR or mass spectrometry. For example, introducing 13C-enriched methoxymethoxy groups (via 13CH3I alkylation) allows monitoring of metabolic demethylation in liver microsome assays . Stable isotope dilution assays (SIDA) improve quantification accuracy in complex biological matrices.

How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bulky 4,4,5,8-tetramethyl groups hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Ligand screening (e.g., SPhos or XPhos) enhances catalytic efficiency by reducing steric hindrance . Computational modeling (e.g., molecular docking with Pd complexes) predicts viable reaction pathways. Alternative strategies, such as photoredox catalysis, may bypass traditional coupling limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.